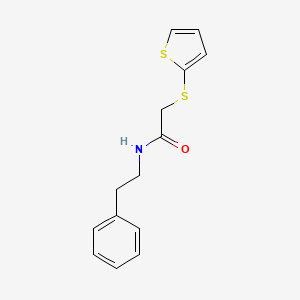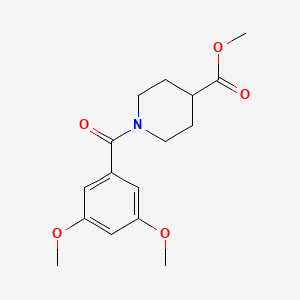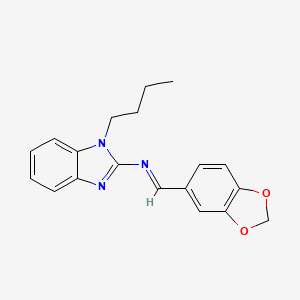
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Mécanisme D'action
AZD9291 selectively targets mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which are commonly found in NSCLC. These mutations cause the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein to be constantly active, leading to uncontrolled cell growth and division. By inhibiting the activity of the mutant 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, AZD9291 can slow or stop the growth of cancer cells.
Biochemical and physiological effects:
AZD9291 has been shown to have a high degree of selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which reduces the risk of side effects. In clinical trials, the most common side effects of AZD9291 were diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AZD9291 in lab experiments is its high selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which allows for more precise targeting of cancer cells. However, one limitation is that it is only effective in patients with specific 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile mutations, which limits its potential use in other types of cancer.
Orientations Futures
There are several potential future directions for the use of AZD9291 in cancer treatment. One area of research is the development of combination therapies that can enhance the effectiveness of AZD9291. Another area of research is the investigation of the mechanisms of resistance to AZD9291, which could lead to the development of new drugs to overcome resistance. Additionally, there is ongoing research into the use of AZD9291 in other types of cancer that may have mutations in the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein.
Méthodes De Synthèse
The synthesis of AZD9291 involves the use of a multi-step process. The first step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid, which is then converted to 2-(2-methylphenyl)-1,3-oxazole-4-carboxamide. The amide is then reacted with 1-azepanamine to produce the final product, AZD9291.
Applications De Recherche Scientifique
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile-mutant NSCLC who have developed resistance to first-generation TKIs such as erlotinib and gefitinib.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-8-4-5-9-14(13)16-19-15(12-18)17(21-16)20-10-6-2-3-7-11-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBSVBTYQKEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
